molecular formula C31H19Cl2N5Na2O9S2 B14409051 2-Anthracenesulfonic acid, 1-amino-4-[[4-[[[(2,3-dichloro-6-quinoxalinyl)carbonyl]methylamino]methyl]-2-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt CAS No. 72894-31-6

2-Anthracenesulfonic acid, 1-amino-4-[[4-[[[(2,3-dichloro-6-quinoxalinyl)carbonyl]methylamino]methyl]-2-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt

Cat. No.: B14409051
CAS No.: 72894-31-6
M. Wt: 786.5 g/mol
InChI Key: KVZJATFSWGGAAD-UHFFFAOYSA-L
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Description

2-Anthracenesulfonic acid, 1-amino-4-[[4-[[[(2,3-dichloro-6-quinoxalinyl)carbonyl]methylamino]methyl]-2-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt is a complex organic compound. It is characterized by its anthracene backbone, which is a polycyclic aromatic hydrocarbon, and various functional groups that contribute to its unique chemical properties. This compound is often used in scientific research and industrial applications due to its specific reactivity and functional versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anthracenesulfonic acid, 1-amino-4-[[4-[[[(2,3-dichloro-6-quinoxalinyl)carbonyl]methylamino]methyl]-2-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt typically involves multiple steps. The process begins with the sulfonation of anthracene to introduce the sulfonic acid group. This is followed by nitration and reduction to form the amino group. The subsequent steps involve the introduction of the quinoxaline moiety and other functional groups through a series of condensation and substitution reactions. The final product is obtained by neutralizing the compound with sodium hydroxide to form the disodium salt.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Anthracenesulfonic acid, 1-amino-4-[[4-[[[(2,3-dichloro-6-quinoxalinyl)carbonyl]methylamino]methyl]-2-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups or to reduce other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are chosen based on the specific reaction and desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-Anthracenesulfonic acid, 1-amino-4-[[4-[[[(2,3-dichloro-6-quinoxalinyl)carbonyl]methylamino]methyl]-2-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt has numerous applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions and as a precursor for more complex molecules.

    Biology: The compound is used in biochemical assays and as a fluorescent probe due to its unique optical properties.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Anthracenesulfonic acid, 1-amino-4-[[4-[[[(2,3-dichloro-6-quinoxalinyl)carbonyl]methylamino]methyl]-2-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, and other biomolecules, affecting their function and activity. The pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methylphenyl)sulfonylamino]-9,10-dioxo-, monosodium salt
  • 2-Anthracenesulfonyl chloride
  • 9,10-Anthracenedione, 1-amino-4-hydroxy-2-methoxy-

Uniqueness

What sets 2-Anthracenesulfonic acid, 1-amino-4-[[4-[[[(2,3-dichloro-6-quinoxalinyl)carbonyl]methylamino]methyl]-2-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt apart is its unique combination of functional groups, which confer specific reactivity and properties. This makes it particularly valuable in applications requiring precise chemical modifications and interactions.

Properties

CAS No.

72894-31-6

Molecular Formula

C31H19Cl2N5Na2O9S2

Molecular Weight

786.5 g/mol

IUPAC Name

disodium;1-amino-4-[4-[[(2,3-dichloroquinoxaline-6-carbonyl)-methylamino]methyl]-2-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate

InChI

InChI=1S/C31H21Cl2N5O9S2.2Na/c1-38(31(41)15-7-9-18-20(11-15)37-30(33)29(32)36-18)13-14-6-8-19(22(10-14)48(42,43)44)35-21-12-23(49(45,46)47)26(34)25-24(21)27(39)16-4-2-3-5-17(16)28(25)40;;/h2-12,35H,13,34H2,1H3,(H,42,43,44)(H,45,46,47);;/q;2*+1/p-2

InChI Key

KVZJATFSWGGAAD-UHFFFAOYSA-L

Canonical SMILES

CN(CC1=CC(=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=O)C5=CC6=C(C=C5)N=C(C(=N6)Cl)Cl.[Na+].[Na+]

Origin of Product

United States

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